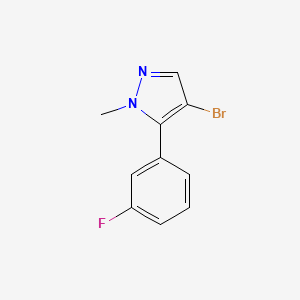
(2R)-2-(Tert-butoxycarbonylamino)-3-(3,3-difluorocyclobutyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-(Tert-butoxycarbonylamino)-3-(3,3-difluorocyclobutyl)propanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protected amino group and a difluorocyclobutyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(Tert-butoxycarbonylamino)-3-(3,3-difluorocyclobutyl)propanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Formation of the Difluorocyclobutyl Moiety: The difluorocyclobutyl group can be introduced through a cycloaddition reaction involving a suitable fluorinated precursor.
Coupling Reaction: The protected amino acid is then coupled with the difluorocyclobutyl intermediate using standard peptide coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of flow chemistry techniques to enhance reaction efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-2-(Tert-butoxycarbonylamino)-3-(3,3-difluorocyclobutyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the difluorocyclobutyl moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
(2R)-2-(Tert-butoxycarbonylamino)-3-(3,3-difluorocyclobutyl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of (2R)-2-(Tert-butoxycarbonylamino)-3-(3,3-difluorocyclobutyl)propanoic acid involves its interaction with specific molecular targets. The Boc-protected amino group may facilitate binding to enzymes or receptors, while the difluorocyclobutyl moiety can enhance the compound’s stability and bioavailability. The exact molecular pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
®-3-(Tert-butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoic acid: A similar compound with a trifluorophenyl group instead of a difluorocyclobutyl moiety.
Tert-butoxycarbonyl-protected amino acids: A broad class of compounds with similar Boc-protected amino groups.
Uniqueness
(2R)-2-(Tert-butoxycarbonylamino)-3-(3,3-difluorocyclobutyl)propanoic acid is unique due to its difluorocyclobutyl moiety, which imparts distinct chemical and biological properties. This structural feature can enhance the compound’s stability and interaction with biological targets, making it a valuable compound in research and development .
Propriétés
Formule moléculaire |
C12H19F2NO4 |
|---|---|
Poids moléculaire |
279.28 g/mol |
Nom IUPAC |
(2R)-3-(3,3-difluorocyclobutyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C12H19F2NO4/c1-11(2,3)19-10(18)15-8(9(16)17)4-7-5-12(13,14)6-7/h7-8H,4-6H2,1-3H3,(H,15,18)(H,16,17)/t8-/m1/s1 |
Clé InChI |
FZKXCGBTNRNDOX-MRVPVSSYSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@H](CC1CC(C1)(F)F)C(=O)O |
SMILES canonique |
CC(C)(C)OC(=O)NC(CC1CC(C1)(F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Methyl-6-(trifluoromethyl)-2,3-dihydrofuro[2,3-B]pyridin-3-amine](/img/structure/B13915500.png)

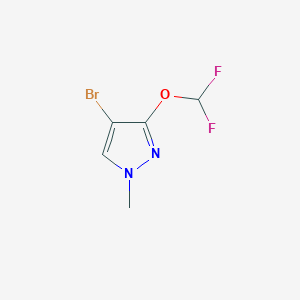
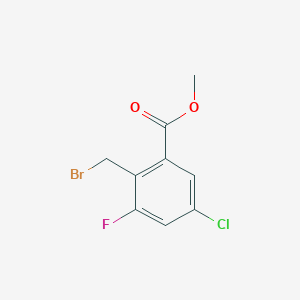
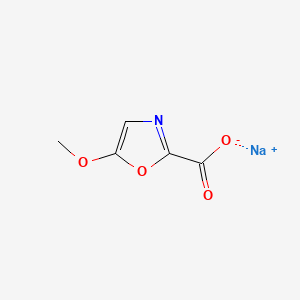
![Benzyl 2,7-diazaspiro[3.4]octane-2-carboxylate;hydrochloride](/img/structure/B13915527.png)
![2-[1-[Benzyl(methyl)amino]cyclobutyl]ethanol](/img/structure/B13915545.png)
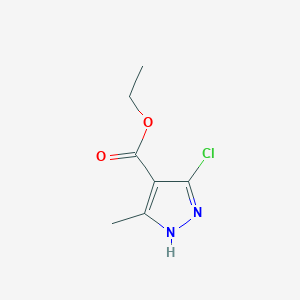

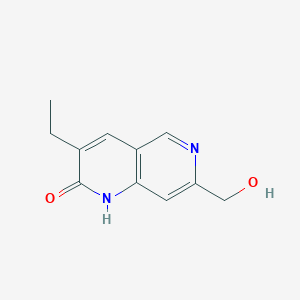
![(S)-5-Benzyl-2-(perfluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B13915565.png)

![2-[3-Benzyloxy-1-(methylamino)cyclobutyl]ethanol](/img/structure/B13915577.png)
